Methyl 4-(6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamido)benzoate
Description
Methyl 4-(6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamido)benzoate is a synthetic heterocyclic compound featuring an imidazo[2,1-b]thiazole core fused with a 4-fluorophenyl group at position 6 and a carboxamido-linked methyl benzoate moiety at position 3. This structure combines electron-withdrawing (4-fluorophenyl) and polar (carboxamido benzoate) substituents, which may influence its pharmacological properties, such as solubility, bioavailability, and target binding.
Properties
IUPAC Name |
methyl 4-[[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN3O3S/c1-27-19(26)13-4-8-15(9-5-13)22-18(25)17-11-28-20-23-16(10-24(17)20)12-2-6-14(21)7-3-12/h2-11H,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYVZBKJOHVTKDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been found to exhibit diverse biological activities. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
For instance, some imidazo[2,1-b]thiazole-based chalcone derivatives have shown to cause mitochondrial membrane depolarization, multicaspase activation, and ultimately apoptosis in cancer cells.
Biological Activity
Methyl 4-(6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamido)benzoate is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C20H14FN3O3S
- Molecular Weight : 395.41 g/mol
- CAS Number : 1049364-71-7
- Purity : Typically ≥ 95% .
The compound belongs to the imidazo[2,1-b]thiazole family, which has been associated with various biological effects. Research indicates that compounds with similar structures exhibit diverse biological activities, including:
- Antitumor Activity : Imidazo[2,1-b]thiazole derivatives have shown potential in inhibiting tubulin polymerization, leading to G2/M cell cycle arrest in cancer cells. For instance, related compounds have demonstrated IC50 values comparable to established chemotherapeutics like nocodazole .
- Apoptosis Induction : Studies suggest that these compounds can activate apoptotic pathways in cancer cells through mechanisms involving mitochondrial membrane depolarization and multicaspase activation .
- Neurotransmitter Synthesis : Thiazole derivatives may also play a role in synthesizing neurotransmitters such as acetylcholine, indicating potential applications in neuropharmacology .
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
Case Studies
-
Anticancer Efficacy :
A study investigated the efficacy of imidazo[2,1-b]thiazole derivatives against melanoma cell lines. The compound demonstrated significant cytotoxicity with IC50 values as low as 0.18 μM against UACC-62 melanoma cells, indicating its potential as a therapeutic agent for melanoma treatment . -
Mechanistic Insights :
Molecular docking studies revealed that the compound interacts with key amino acid residues in tubulin, suggesting a specific binding mechanism that disrupts microtubule dynamics and induces cell cycle arrest . -
Neuropharmacological Potential :
Preliminary studies indicate that thiazole derivatives may enhance cholinergic activity in neuronal cultures. This suggests potential applications for treating neurodegenerative diseases where cholinergic signaling is impaired .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and chemical profiles of methyl 4-(6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamido)benzoate can be contextualized by comparing it to structurally related imidazo[2,1-b]thiazole derivatives. Key comparisons include:
Structural Analogues and Substituent Effects
Key Observations:
- Substituent Position: Compounds with substituents at C-5 (e.g., 6a ) exhibit potent COX-2 inhibition due to optimal interactions with the enzyme's hydrophobic pocket . In contrast, the target compound’s C-3 carboxamido benzoate may favor solubility over direct enzymatic inhibition.
- Electron-Withdrawing Groups: The 4-fluorophenyl group at C-6 (shared with 5l and ethyl ester analogs) is associated with improved target binding and metabolic stability compared to non-halogenated analogs .
- Functional Groups: Carboxamido-linked benzoates (target compound) likely offer better hydrolytic stability than ester-containing analogs (e.g., ethyl 6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylate), which may undergo rapid esterase-mediated cleavage .
Pharmacological Profiles
- COX-2 Inhibition: The methylsulfonylphenyl derivative 6a demonstrates exceptional COX-2 selectivity (IC50 = 0.08 µM), attributed to its C-6 substituent’s size and electronic properties . The target compound’s 4-fluorophenyl group, though smaller, may retain partial COX-2 affinity but with reduced potency.
- Cytotoxicity: Compound 5l shows potent activity against triple-negative breast cancer cells (MDA-MB-231), suggesting that bulky C-3 substituents (e.g., piperazinylpyridine) enhance cytotoxicity .
- Antimicrobial Activity: Imidazo[2,1-b]thiazole derivatives with triazole-thiones (e.g., ) exhibit broad-spectrum antimicrobial effects, highlighting the scaffold’s versatility.
Q & A
Q. Table 1: SAR of Key Analogs
| Substituent | IC (EGFR, nM) | Notes |
|---|---|---|
| 4-Fluorophenyl (parent) | 85 ± 3.2 | Baseline activity |
| 4-CF-phenyl | 42 ± 1.8 | Enhanced electrophilicity |
| Ethyl ester variant | 120 ± 5.1 | Reduced cell permeability |
Advanced: What computational strategies predict binding modes and optimize interactions with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with EGFR (PDB ID: 1M17). Focus on hydrogen bonds between the carboxamide and Thr766 .
- MD Simulations : Run 100-ns simulations (GROMACS) to assess stability of the ligand-receptor complex .
- DFT Calculations : Calculate frontier molecular orbitals (FMOs) to identify reactive sites for electrophilic substitution .
Advanced: How can contradictory results in biological assays (e.g., varying IC50_{50}50 across studies) be resolved?
Methodological Answer:
- Variable Control : Standardize assay conditions (e.g., cell passage number, serum concentration) .
- Mechanistic Studies : Perform kinetic assays (e.g., SPR) to measure binding affinity (K) independently of cellular uptake .
- Statistical Analysis : Apply Design of Experiments (DoE) to identify confounding factors (e.g., pH, temperature) .
Advanced: What strategies enhance solubility without compromising activity?
Methodological Answer:
- Prodrug Design : Replace methyl ester with PEGylated esters to improve aqueous solubility .
- Co-solvent Systems : Use DMSO/PBS (10:90 v/v) for in vitro assays .
- Salt Formation : Synthesize hydrochloride salts of the imidazo-thiazole amine intermediate .
Advanced: How can crystallographic data inform reactivity in electrophilic substitution reactions?
Methodological Answer:
- Electron Density Maps : Identify electron-rich regions (e.g., imidazo-thiazole C5 position) prone to nitration or halogenation .
- Reaction Optimization : Use HNO/AcOH at 0°C for regioselective nitration, confirmed by H NMR .
Advanced: What are the best practices for validating synthetic intermediates with complex stereochemistry?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
